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Executive Summary

AXT-914 is an investigational, orally-active small molecule that functions as a calcilytic, a
negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the
CaSR in the parathyroid gland, AXT-914 stimulates the rapid and transient release of
endogenous parathyroid hormone (PTH). This mechanism of action has been explored for its
potential therapeutic benefits in conditions characterized by hypocalcemia and inadequate PTH
secretion, such as postsurgical hypoparathyroidism and autosomal dominant hypocalcemia
type 1 (ADH1). Preclinical and early-phase clinical studies have demonstrated the
pharmacodynamic effects of AXT-914 on PTH and calcium levels, though its development for
osteoporosis was halted due to a lack of effect on bone formation biomarkers and dose-limiting
hypercalcemia. This guide provides a comprehensive overview of the chemical properties,
mechanism of action, signaling pathways, and available data from preclinical and clinical
investigations of AXT-914.

Chemical Structure and Properties
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AXT-914 is a quinazolin-2-one derivative. Its chemical identity and key properties are
summarized in the table below.

Property Value
1-[(4-bromophenyl)methyl]-4-(4-propan-2-
IUPAC Name I¢ phenyl)methyl] . ( p. p
ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
Molecular Formula C27H23BrN202
Molecular Weight 487.4 g/mol
CC(C)clcec(ccl)e2ne(=0)n(c3cc(OCC#C)ecc3
SMILES
2)Cc4ccc(Br)ccd
Physical Description Solid (inferred)
Solubility Not explicitly stated in reviewed literature
CAS Number 717104-43-3

Mechanism of Action and Signaling Pathway

AXT-914 exerts its pharmacological effect by acting as a negative allosteric modulator of the
calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that
plays a pivotal role in maintaining calcium homeostasis.

Calcium-Sensing Receptor (CaSR) Signaling

Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR
on parathyroid chief cells. This activation, through a G-protein-mediated signaling cascade
involving Gag/11 and phospholipase C (PLC), leads to the generation of inositol trisphosphate
(IP3) and diacylglycerol (DAG). IPs stimulates the release of intracellular calcium stores, which
in turn inhibits the synthesis and secretion of PTH.

AXT-914-Mediated CaSR Antagonism

AXT-914 binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding
site. This binding induces a conformational change in the receptor that prevents its activation
by extracellular calcium. By antagonizing the CaSR, AXT-914 effectively blocks the inhibitory

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10819877/docs?utm_src=pdf-body#axt-914-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b10819877/docs?utm_src=pdf-body#axt-914-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b10819877/docs?utm_src=pdf-body#axt-914-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b10819877/docs?utm_src=pdf-body#axt-914-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b10819877/docs?utm_src=pdf-body#axt-914-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

signal, leading to a rapid and transient increase in PTH secretion from the parathyroid glands.
The secreted PTH then acts on its target organs, primarily the bones and kidneys, to increase
serum calcium levels.

Intracellular Space (Parathyroid Cell)
Actiyates Activates Phospholipase C Irolyzes i Intracellular Ca
(PLC)

Click to download full resolution via product page

Figure 1: AXT-914 Signaling Pathway in a Parathyroid Chief Cell.

Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize the key quantitative findings from published studies on AXT-
914.

Preclinical Data: Mouse Model of Autosomal Dominant
Hypocalcemia Type 1 (ADH1)[1]
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] AXT-914-Treated
Vehicle-Treated .
Parameter . Mice (10 mgl/kg; P-value
Mice (n=6)
n=7)
Plasma PTH at 30 min
23+4 104 £ 29 <0.05

(pmol/L)

Plasma Albumin-
Adjusted Calcium at 1.84 + 0.02 2.03 £0.02 <0.001
120 min (mmol/L)

In vitro, AXT-914 demonstrated a concentration-dependent decrease in the intracellular
calcium response to extracellular calcium in HEK293 cells expressing a mutant CaSR. At a
concentration of 10 nM, AXT-914 normalized the gain-of-function of the mutant receptor.[1]

Preclinical Data: Rat Models of Postsurgical

Hypoparathyroidism[2]

Treatment Group (Oral
Model Outcome
AXT-914)

Increased serum PTH and

calcium; Decreased serum

Hemi-parathyroidectomy 5 and 10 mg/kg for 2 weeks ]
phosphorus and urinary
calcium excretion.

Increased serum PTH and
calcium; Decreased serum

Total parathyroidectomy with phosphorus. Effects on PTH

) 10 mg/kg for 3 weeks ] )
autotransplantation and calcium were sustained for

1 week after drug

discontinuation.

Histological examination of autotransplanted parathyroid tissue in rats treated with AXT-914
showed increased tissue area, PTH expression, and markers of angiogenesis compared to

vehicle-treated animals.[2]
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Clinical Data: Phase 1 Studies in Healthy Volunteers and
Postmenopausal Women[4]

Study 1: Single and Multiple Ascending Doses in Healthy Volunteers
» Single Ascending Doses: 4 mg to 120 mg.
e Multiple Doses: 60 mg or 120 mg once daily for 12 days.

e Outcome: AXT-914 was well-tolerated and induced the desired sharp, transient, and robust
PTH release profiles.

Study 2: 4-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Healthy
Postmenopausal Women

T e Change in Total Serum Effect on Bone Formation
reatment Grou
s Calcium from Baseline Biomarkers

No expected changes

AXT-914 (45 mgq) +8.0%
observed.
No expected changes
AXT-914 (60 mg) +10.7%
observed.
Placebo +1.0% N/A
Teriparatide (20 pg) +1.3% Expected changes observed.

The clinical trial in postmenopausal women was terminated prematurely due to the lack of
effect on bone formation biomarkers and a dose-limiting increase in serum calcium levels.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific AXT-914 studies are not publicly
available. However, based on the published methodologies, the following outlines the general
approaches used.

In Vitro CaSR Activity Assay (General Methodology)
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A common method to assess the activity of CaSR modulators involves measuring changes in

intracellular calcium concentrations in cells engineered to express the receptor, such as

HEK293 cells.[1]
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Figure 2: Generalized Experimental Workflow for an In Vitro CaSR Antagonist Assay.

In Vivo Animal Studies (General Methodology)

Animal models are crucial for evaluating the in vivo efficacy and safety of calcilytics. Studies
with AXT-914 have utilized rodent models of hypoparathyroidism.[1][4]

Animal Model Generation: Surgical (e.g., parathyroidectomy) or genetic models (e.g., CaSR
mutations) are used to induce a state of hypoparathyroidism.

Drug Administration: AXT-914 or vehicle is administered, typically via oral gavage, at
specified doses and frequencies.

Sample Collection: Blood and urine samples are collected at various time points post-
administration.

Biochemical Analysis: Serum/plasma is analyzed for PTH, calcium, phosphorus, and other
relevant biomarkers. Urine is analyzed for calcium and creatinine excretion.

Histological Analysis: At the end of the study, relevant tissues (e.g., parathyroid, kidney,
bone) may be collected for histological examination.

Data Analysis: Statistical analysis is performed to compare the outcomes between the AXT-
914 and vehicle-treated groups.

Clinical Trial Methodology (General Approach)[4]

Early-phase clinical trials for AXT-914 followed standard designs for assessing safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

» Study Design: Randomized, double-blind, placebo-controlled designs are employed. Single
ascending dose (SAD) and multiple ascending dose (MAD) cohorts are typically included.

 Participant Population: Healthy volunteers or a specific patient population (e.g.,
postmenopausal women) are recruited based on defined inclusion and exclusion criteria.

o Drug Administration: Investigational product (AXT-914) or placebo is administered orally at
escalating doses.
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o PK/PD Assessments: Serial blood samples are collected to determine the pharmacokinetic
profile of AXT-914 and to measure pharmacodynamic markers such as PTH and serum
calcium.

o Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical
laboratory tests are monitored throughout the study.

o Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated, and the relationship
between drug exposure and pharmacodynamic response is evaluated. Safety and tolerability
are assessed by summarizing adverse events and other safety data.

Discussion and Future Directions

AXT-914 has demonstrated a clear mechanism of action as a CaSR antagonist, effectively
stimulating PTH release in both preclinical models and human subjects. Its potential as a
targeted therapy for ADH1 is supported by in vitro and in vivo data showing its ability to
counteract the effects of a gain-of-function CaSR mutation.[1] Furthermore, its efficacy in
animal models of postsurgical hypoparathyroidism suggests a potential role in this setting.[4]

However, the clinical development of AXT-914 for osteoporosis was unsuccessful. The
observed disconnect between robust PTH release and the lack of an anabolic effect on bone,
coupled with dose-limiting hypercalcemia, highlights the challenges in translating the acute
pharmacodynamic effects of calcilytics into a desired long-term therapeutic outcome for this
indication.[3] The sustained elevation of serum calcium suggests that the transient nature of the
PTH spike may not have been sufficient to uncouple the anabolic and resorptive effects on
bone, or that other off-target effects may have contributed to the observed hypercalcemia.

Future research on AXT-914 or other calcilytics could focus on:

e Optimizing Dosing Regimens: Exploring alternative dosing strategies that might better mimic
the physiological effects of endogenous PTH and avoid sustained hypercalcemia.

» Patient Selection: Focusing on patient populations with a clear pathophysiology related to
CaSR dysregulation, such as ADH1, where AXT-914 could serve as a targeted therapy.

o Combination Therapies: Investigating the potential of AXT-914 in combination with other
agents to enhance therapeutic efficacy or mitigate adverse effects.
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In conclusion, AXT-914 is a well-characterized calcilytic with a clear mechanism of action and
demonstrated pharmacodynamic effects. While its development for osteoporosis has been
discontinued, the existing data provide a valuable foundation for further investigation into its
potential therapeutic applications in other disorders of calcium homeostasis.

Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical advice. AXT-914 is an investigational compound and has not been
approved for any indication by regulatory authorities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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